n-{6-[(Iodoacetyl)amino]hexyl}-5-[(3as,4s,6ar)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanamide
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Overview
Description
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine is a biotinylated compound that is widely used in biochemical research. This compound is particularly valuable due to its ability to form stable covalent bonds with thiol groups, making it an essential tool in protein labeling and purification processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine typically involves the reaction of biotin with iodoacetic acid and 1,6-hexanediamine. The process begins with the activation of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester. This activated biotin is then reacted with 1,6-hexanediamine to form N-biotinyl-1,6-hexanediamine. Finally, the iodoacetyl group is introduced by reacting the intermediate with iodoacetic acid under basic conditions.
Industrial Production Methods
Industrial production of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine primarily undergoes substitution reactions due to the presence of the iodoacetyl group. This group is highly reactive towards nucleophiles, particularly thiol groups, leading to the formation of stable thioether bonds.
Common Reagents and Conditions
The most common reagents used in reactions involving N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine are thiol-containing compounds such as cysteine or glutathione. The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to facilitate the nucleophilic attack on the iodoacetyl group.
Major Products Formed
The major products formed from reactions involving N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine are biotinylated proteins or peptides. These products are valuable for various biochemical applications, including affinity purification and protein-protein interaction studies.
Scientific Research Applications
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various analytical techniques.
Biology: Employed in protein labeling and purification, enabling the study of protein function and interactions.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated enzymes and other biotechnological products.
Mechanism of Action
The mechanism of action of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine involves the formation of a covalent bond between the iodoacetyl group and thiol groups on target proteins. This reaction results in the biotinylation of the protein, which can then be detected or purified using streptavidin-based methods. The molecular targets of this compound are primarily proteins with accessible thiol groups, and the pathways involved include protein labeling and purification processes.
Comparison with Similar Compounds
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine is unique due to its specific reactivity towards thiol groups and its ability to form stable thioether bonds. Similar compounds include:
N-Biotinyl-N’-(iodoacetyl)ethylenediamine: Similar in structure but with a shorter linker, leading to different spatial properties.
N-Biotinyl-N’-(iodoacetyl)propylamine: Another variant with a different linker length, affecting its reactivity and application.
These compounds share similar reactivity but differ in their linker lengths and spatial properties, which can influence their suitability for specific applications.
Properties
IUPAC Name |
N-[6-[(2-iodoacetyl)amino]hexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXDWMHPTVQBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31IN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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